molecular formula C24H21D11N2 · 2HCl B1164496 MT-45-d11 (hydrochloride)

MT-45-d11 (hydrochloride)

Cat. No. B1164496
M. Wt: 432.5
InChI Key: PDTBWROWBIVSFO-SWZFWARRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MT-45-d11 (hydrochloride) is intended for use as an internal standard for the quantification of MT-45 by GC- or LC-MS. MT-45 is a piperazine derivative with potent analgesic activity comparable to morphine (Item No. ISO60147 despite being structurally unrelated to most other opioids. In particular, the S-(+)-enantiomer of MT-45 displays analgesic potency similar to that of morphine (ED50s = 0.35 and 0.4 μg/kg, i.v., respectively in Haffner’s mouse tail-pinch method), whereas the R-(−)-isomer displays comparatively weak activity (ED50 = 2 μg/kg, i.v.). Furthermore, the analgesic activity of the racemate (±) is reported to be more potent (ED50 = 0.12 μg/kg, i.v.) than its enantiomorphic pairs. MT-45 has been used as a lead compound to develop a large group of potent opioid drugs with agonist or antagonist activities particular to the various opioid receptor subtypes. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Pathways and Analytical Methods

MT-45, a synthetic opioid, has been the subject of research for identifying its metabolic pathways. A study by Montesano et al. (2017) utilized in vitro experiments with rat hepatocytes and LC-HRMS to identify 14 Phase I and II metabolites of MT-45. These included products of monohydroxylation, dihydroxylation, and N-dealkylation. The metabolites were first predicted in silico and then confirmed in vivo in urine samples from mice. This research is crucial for developing analytical methods to detect MT-45 consumption in clinical and forensic settings (Montesano et al., 2017).

Pharmacological Characterization

Bilel et al. (2020) conducted a study to characterize the pharmacological effects of MT-45. Using in vitro and in vivo methods, they compared MT-45 with morphine. The in vitro results indicated that MT-45 acts as a potent selective mu agonist with slightly higher efficacy than morphine. In vivo, it was found to induce a range of opioid-like effects, varying with the dose (Bilel et al., 2020).

Forensic Analysis

Papsun et al. (2016) developed a method for quantitating MT-45 in human whole blood using LC-MS-MS, applicable in drug-related death investigations. This method aids in the forensic analysis of cases involving MT-45 (Papsun et al., 2016).

Prevalence and Effects

Siddiqi et al. (2015) investigated the availability, use, and effects of MT-45 through data triangulation from various sources. Their findings indicate that the effects of MT-45 are similar to other opioids, and there may be potential for dependence (Siddiqi et al., 2015).

Toxicology

Helander et al. (2014) presented a case series of non-fatal intoxications associated with MT-45. Their findings revealed opioid-like adverse symptoms and highlighted the importance of adding MT-45 to the list of harmful novel psychoactive substances (Helander et al., 2014).

Synthesis and Metabolism Analysis

McKenzie et al. (2018) reported the detection, synthesis, and metabolism of 2F-MT-45, a fluorinated analogue of MT-45. Their study provides crucial data on the urinary metabolites of MT-45, aiding forensic and clinical testing (McKenzie et al., 2018).

Fatalities and Forensic Considerations

Fels et al. (2017) studied fatalities associated with synthetic opioids, including MT-45, providing insights into forensic analysis in drug-related deaths (Fels et al., 2017).

properties

Product Name

MT-45-d11 (hydrochloride)

Molecular Formula

C24H21D11N2 · 2HCl

Molecular Weight

432.5

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;;

InChI Key

PDTBWROWBIVSFO-SWZFWARRSA-N

SMILES

[2H]C(C1([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])N2CCN(C(C3=CC=CC=C3)CC4=CC=CC=C4)CC2.Cl.Cl

synonyms

I-C6-d11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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